molecular formula C9H14O2 B14693685 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid CAS No. 34599-22-9

3,5-Dimethylcyclohex-1-ene-1-carboxylic acid

Katalognummer: B14693685
CAS-Nummer: 34599-22-9
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: GFWITHSLKJSFGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylcyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, characterized by the presence of two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by subsequent functional group transformations. For instance, the reaction of 1,3-pentadiene with maleic anhydride can yield a cyclohexene derivative, which can then be subjected to methylation and carboxylation reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and advanced separation techniques can further enhance the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylcyclohex-1-ene-1,2-dicarboxylic acid.

    Reduction: Formation of 3,5-dimethylcyclohex-1-ene-1-methanol.

    Substitution: Formation of halogenated or aminated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylcyclohex-1-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes and proteins, affecting their stability and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethylcyclohex-1-ene-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

    3,5-Dimethylcyclohex-1-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    3,5-Dimethylcyclohex-1-ene-1,2-dicarboxylic acid: Similar structure but with an additional carboxylic acid group at the 2nd position.

Uniqueness

3,5-Dimethylcyclohex-1-ene-1-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its interactions with biological molecules make it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

34599-22-9

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

3,5-dimethylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h4,6-7H,3,5H2,1-2H3,(H,10,11)

InChI-Schlüssel

GFWITHSLKJSFGB-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C=C(C1)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.